molecular formula C21H23FN2O3 B4727276 1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide

1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide

Cat. No.: B4727276
M. Wt: 370.4 g/mol
InChI Key: YEVARIBKJRQNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a methoxy-methylphenyl group, and a piperidinecarboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Fluorobenzoyl Intermediate:

    Coupling with Piperidine: The fluorobenzoyl intermediate is then reacted with piperidine under controlled conditions to form the piperidinecarboxamide structure.

    Introduction of the Methoxy-Methylphenyl Group: The final step involves the coupling of the methoxy-methylphenyl group to the piperidinecarboxamide intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound is believed to:

    Bind to Receptors: Interact with specific receptors in the body, modulating their activity.

    Inhibit Enzymes: Inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Modulate Signaling Pathways: Affect signaling pathways involved in inflammation and pain perception.

Comparison with Similar Compounds

1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide can be compared with other similar compounds, such as:

    1-(4-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-bromobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide: Contains a bromine atom instead of fluorine.

    1-(4-methylbenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide: Contains a methyl group instead of fluorine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the benzoyl group.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14-5-10-19(27-2)18(12-14)23-20(25)16-4-3-11-24(13-16)21(26)15-6-8-17(22)9-7-15/h5-10,12,16H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVARIBKJRQNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 6
1-(4-fluorobenzoyl)-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.